1-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

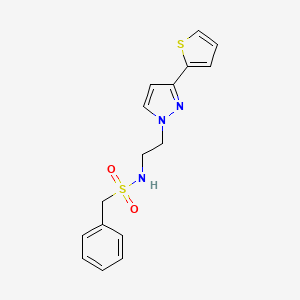

The compound 1-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted at position 3 with a thiophen-2-yl group. Its molecular formula is C₁₆H₁₇N₃O₂S₂, with a molecular weight of approximately 347.17 g/mol. The structure includes:

Properties

IUPAC Name |

1-phenyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S2/c20-23(21,13-14-5-2-1-3-6-14)17-9-11-19-10-8-15(18-19)16-7-4-12-22-16/h1-8,10,12,17H,9,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCRKYHNQPRZNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

Attachment of the phenyl ring: The phenyl ring can be introduced via a Friedel-Crafts acylation or alkylation reaction.

Formation of the methanesulfonamide group: This can be achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship (SAR) studies conducted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects and physicochemical properties:

Substituent and Functional Group Analysis

a) Pyrazole Substituents

- May increase lipophilicity compared to nitrogen-rich substituents, impacting membrane permeability .

- Pyrazin-2-yl ( Compound) :

- Phenyl ( Compound): Purely hydrophobic, favoring interactions with nonpolar protein pockets but reducing solubility .

b) Functional Groups

Physicochemical and Electronic Properties

- The thiophene in the target compound reduces polarity compared to pyrazine, balancing solubility and membrane penetration.

- Sulfonamide groups increase thermal stability and resistance to enzymatic degradation compared to acetamides .

Biological Activity

1-Phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound can be characterized by the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C13H14N3O2S |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 161952-26-7 |

| Appearance | White to off-white powder |

Synthesis

The synthesis of this compound typically involves the reaction of thiophen-2-yl pyrazole derivatives with methanesulfonamide under controlled conditions. The methodology often includes the use of solvents like ethanol and catalysts such as piperidine to facilitate the reaction.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antimicrobial Activity:

Studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, derivatives were tested against various bacterial strains, including E. coli and S. aureus, showing promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values indicated effective antimicrobial action, particularly for compounds with specific substituents on the phenyl ring.

Anti-inflammatory Properties:

Research has suggested that certain pyrazole derivatives exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in developing therapeutic agents for inflammatory diseases.

Anticancer Activity:

Some studies have reported that similar compounds induce apoptosis in cancer cells, suggesting potential as anticancer agents. The mechanism often involves the activation of intrinsic apoptotic pathways, leading to cell death.

Case Study 1: Antimicrobial Screening

A recent study synthesized several pyrazole derivatives, including those related to our compound, and evaluated their antimicrobial activity using the well diffusion method. The results indicated that many derivatives showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria.

| Compound ID | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| 10a | 20 | 62.5 |

| 10b | 15 | 125 |

| 10c | 25 | 31.25 |

This table illustrates the effectiveness of selected compounds against bacterial strains, highlighting their potential as antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory effects of related pyrazole compounds on human cell lines. Results showed a reduction in TNF-alpha and IL-6 levels, indicating a significant anti-inflammatory response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.